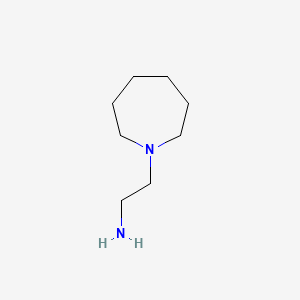

![molecular formula C8H18N2 B1265506 [1-(Aminomethyl)cyclohexyl]methanamine CAS No. 36510-95-9](/img/structure/B1265506.png)

[1-(Aminomethyl)cyclohexyl]methanamine

Vue d'ensemble

Description

1,1-Cyclohexanedimethanamine est un composé organique appartenant à la classe des amines cycloaliphatiques. Il se caractérise par un cycle cyclohexane avec deux groupes méthanamine attachés aux positions 1,1. Ce composé est connu pour ses applications dans divers domaines, notamment la chimie des polymères et la science des matériaux.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : 1,1-Cyclohexanedimethanamine peut être synthétisée par hydrogénation catalytique de la m-xylènediamine. Ce processus implique la réduction du cycle aromatique en un cycle cyclohexane tout en conservant les fonctionnalités amine .

Méthodes de production industrielle : Dans les milieux industriels, la production de 1,1-Cyclohexanedimethanamine implique généralement un processus de réaction en deux étapes. La première étape est l'hydrogénation de la m-xylènediamine, suivie d'une réaction d'isomérisation pour obtenir le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions : 1,1-Cyclohexanedimethanamine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des imines ou des nitriles correspondants.

Réduction : Il peut être réduit pour former des amines secondaires ou tertiaires.

Substitution : Les groupes amine peuvent participer à des réactions de substitution nucléophile avec des électrophiles.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

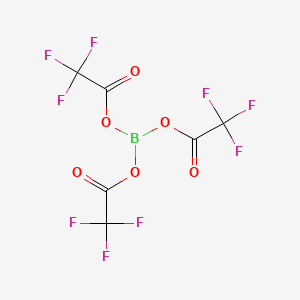

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les électrophiles comme les halogénoalcanes ou les chlorures d'acyle sont couramment utilisés dans les réactions de substitution.

Principaux produits :

Oxydation : Imines ou nitriles.

Réduction : Amines secondaires ou tertiaires.

Substitution : Dérivés alkylés ou acylés.

Applications de la recherche scientifique

1,1-Cyclohexanedimethanamine a plusieurs applications de recherche scientifique :

Biologie : Le composé est étudié pour son utilisation potentielle dans les systèmes de délivrance de médicaments en raison de sa capacité à former des complexes stables avec divers médicaments.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant que bloc de construction pour les produits pharmaceutiques, en particulier dans la synthèse de molécules bioactives.

Mécanisme d'action

Le mécanisme d'action de la 1,1-Cyclohexanedimethanamine implique son interaction avec diverses cibles moléculaires. Les groupes amine peuvent former des liaisons hydrogène et des interactions ioniques avec d'autres molécules, facilitant la formation de complexes stables. En chimie des polymères, il agit comme un agent de réticulation, améliorant les propriétés mécaniques et la stabilité thermique des polymères .

Composés similaires :

1,3-Bis(aminométhyl)cyclohexane : Ce composé appartient également à la classe des amines cycloaliphatiques et est utilisé comme agent de durcissement des résines époxy.

1,4-Bis(aminométhyl)cyclohexane : Un autre composé similaire avec des applications en chimie des polymères.

Unicité : 1,1-Cyclohexanedimethanamine est unique en raison de sa configuration structurelle spécifique, qui confère des propriétés chimiques et physiques distinctes. Sa capacité à former des complexes stables et à agir comme un agent de réticulation la rend particulièrement précieuse dans la production de polymères haute performance .

Applications De Recherche Scientifique

1,1-Cyclohexanedimethanamine has several scientific research applications:

Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, particularly in the synthesis of bioactive molecules.

Mécanisme D'action

The mechanism of action of 1,1-Cyclohexanedimethanamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with other molecules, facilitating the formation of stable complexes. In polymer chemistry, it acts as a cross-linking agent, enhancing the mechanical properties and thermal stability of the polymers .

Comparaison Avec Des Composés Similaires

1,3-Bis(aminomethyl)cyclohexane: This compound also belongs to the cycloaliphatic amine class and is used as an epoxy resin curing agent.

1,4-Bis(aminomethyl)cyclohexane: Another similar compound with applications in polymer chemistry.

Uniqueness: 1,1-Cyclohexanedimethanamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable complexes and act as a cross-linking agent makes it particularly valuable in the production of high-performance polymers .

Propriétés

IUPAC Name |

[1-(aminomethyl)cyclohexyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c9-6-8(7-10)4-2-1-3-5-8/h1-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAHJRZBUWYCBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60275717 | |

| Record name | bis (aminomethyl) cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36510-95-9 | |

| Record name | bis (aminomethyl) cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

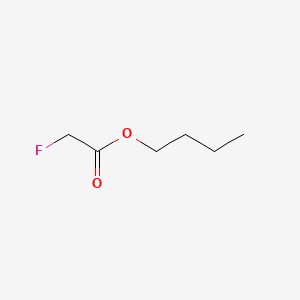

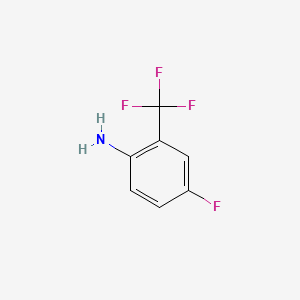

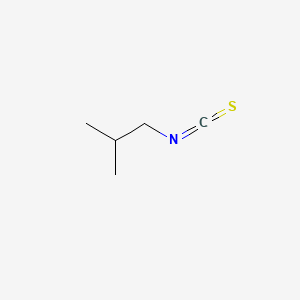

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B1265425.png)